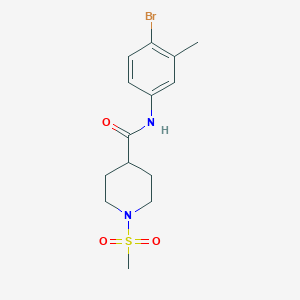![molecular formula C17H18ClNOS B5128364 3-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B5128364.png)
3-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide, also known as CPDT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPDT belongs to the class of compounds known as thioamides, which have been shown to exhibit a variety of biological activities. In
Mecanismo De Acción
The mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory molecules. 3-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide may also act as a free radical scavenger, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of inflammation, and the protection of cells against oxidative stress. It has also been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide in lab experiments is its ability to inhibit tumor cell growth, making it a potential candidate for cancer treatment. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects on different cell types.
Direcciones Futuras
There are several future directions for research on 3-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide. One area of interest is the development of more potent analogs of 3-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide that exhibit greater anticancer activity. Another area of interest is the study of 3-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide's effects on different cell types and in different disease models. Additionally, the development of targeted delivery systems for 3-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide could improve its efficacy and reduce side effects.
Métodos De Síntesis
3-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzenethiol with 2,4-dimethylphenylpropanal in the presence of a base, such as sodium hydride, followed by reaction with an acid chloride, such as benzoyl chloride. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide has been shown to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has been studied for its potential use in the treatment of cancer, as well as for its ability to protect against oxidative stress and inflammation.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-3-8-16(13(2)11-12)19-17(20)9-10-21-15-6-4-14(18)5-7-15/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZUTAMWXWCSBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(2,4-dimethylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128293.png)
![4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate](/img/structure/B5128296.png)
![4-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5128303.png)
![2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5128306.png)

![N-(4-bromo-2-fluorophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5128313.png)
![1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene](/img/structure/B5128314.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5128329.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B5128330.png)
![5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128333.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5128338.png)


![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5128381.png)